2-(tert-Butyldimethylsilyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide
Overview
Description
2-(tert-Butyldimethylsilyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide is a chemical compound that features a tert-butyldimethylsilyl group attached to an imidazole ring. This compound is often used in organic synthesis due to its unique properties, including its ability to act as a protecting group for various functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyldimethylsilyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide typically involves the reaction of tert-butyldimethylsilyl chloride with N,N-dimethyl-1H-imidazole-1-sulfonamide in the presence of a base such as imidazole . The reaction is carried out in an organic solvent like dimethylformamide at room temperature to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyldimethylsilyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups using nucleophiles like fluoride ions.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and tetra-n-butylammonium fluoride for substitution reactions . The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions can produce amines .
Scientific Research Applications
2-(tert-Butyldimethylsilyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(tert-Butyldimethylsilyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide involves the formation of stable silyl ethers or sulfonamides, which protect functional groups during chemical reactions . The tert-butyldimethylsilyl group provides steric hindrance, preventing unwanted side reactions and enhancing the selectivity of the synthesis .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl ethers: These compounds are less sterically hindered and more susceptible to hydrolysis compared to tert-butyldimethylsilyl ethers.
tert-Butyldiphenylsilyl ethers: These compounds offer greater stability but are bulkier and more challenging to introduce into molecules.
Triisopropylsilyl ethers: These ethers provide a balance between stability and ease of introduction but are less commonly used.
Uniqueness
2-(tert-Butyldimethylsilyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide is unique due to its optimal balance of steric hindrance and stability, making it a versatile protecting group in organic synthesis .
Properties
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]-N,N-dimethylimidazole-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O2SSi/c1-11(2,3)18(6,7)10-12-8-9-14(10)17(15,16)13(4)5/h8-9H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBRCDMGXKRTCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C1=NC=CN1S(=O)(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O2SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129378-52-5 | |
Record name | 2-(tert-Butyldimethylsilyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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